

Application Notes and Protocols for In Vivo Efficacy Studies of Phebestin

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Compound of Interest

Compound Name: Phebestin

Cat. No.: B1679770

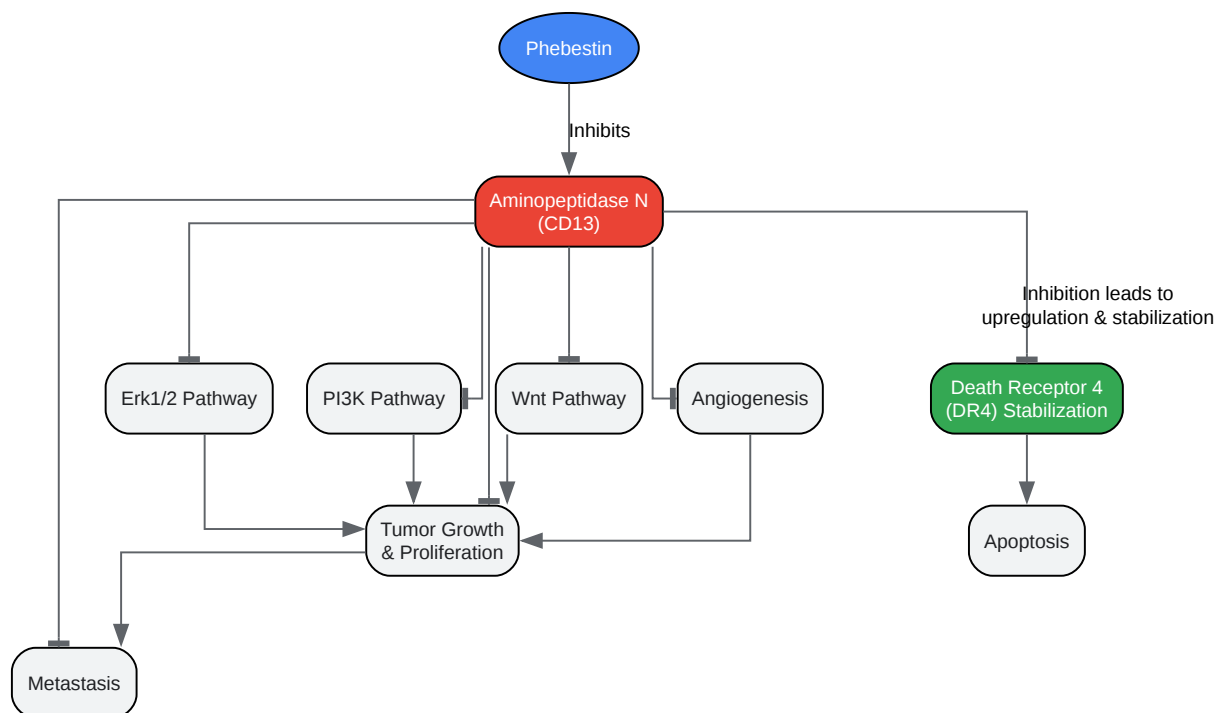
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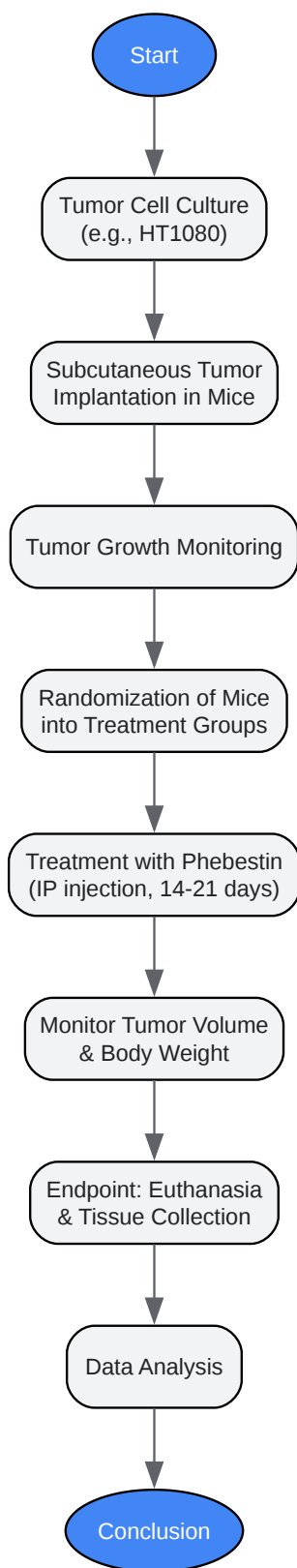
Introduction

Phebestin is an inhibitor of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease. [1] APN/CD13 is overexpressed in various cancer types and is implicated in tumor growth, angiogenesis, and metastasis. [2][3] These characteristics make it a promising target for anticancer therapies. [3][4] This document provides a detailed experimental design for evaluating the in vivo efficacy of **Phebestin** using a xenograft mouse model. The protocols outlined here are based on established methodologies for testing aminopeptidase N inhibitors. [5][6][7]

Mechanism of Action

Phebestin exerts its anti-cancer effects by inhibiting the enzymatic activity of APN/CD13. [1] This inhibition is thought to disrupt several key signaling pathways involved in cancer progression, including the Erk1/2, PI3K, and Wnt pathways. [2] Furthermore, inhibition of CD13 has been shown to enhance tumor cell death by up-regulating and stabilizing Death Receptor 4 (DR4). [8]





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